Mnm5s2U
Descripción
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKEKIORVUWDR-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186517 | |
| Record name | 5-Methylaminomethyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32860-54-1 | |
| Record name | 5-Methylaminomethyl-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylaminomethyl-2-thiouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylaminomethyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Phosphoramidite-Based Solid-Phase Synthesis
The chemical synthesis of mnm⁵s²U-modified oligonucleotides employs phosphoramidite chemistry on controlled pore glass (CPG) supports. A critical challenge lies in the steric hindrance caused by the 5-methylaminomethyl and 2-thio modifications, which necessitate tailored protecting groups. For instance, the 5-hydroxymethyl group is protected using a 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutyl moiety, while the exocyclic amine is shielded with a trifluoroacetyl (-C(O)CF₃) group. These protections ensure compatibility with standard oligonucleotide coupling cycles while minimizing side reactions such as oxidative desulfurization.
The synthesis begins with 5-hydroxymethyl-2′,3′-O-isopropylidene-2-thiouridine, which undergoes chlorination using trimethylsilyl chloride in 1,4-dioxane at 60°C to yield 5-chloromethyl-2′,3′-O-isopropylidene-2-thiouridine. Subsequent azidation with sodium azide in dimethylformamide (DMF) produces 5-azidomethyl derivatives, which are reduced to amines using triphenylphosphine in pyridine. Michael addition of these amines to ethenesulfonate esters introduces the taurinomethyl side chain, a precursor to the methylaminomethyl group. Final deprotection under acidic conditions yields mnm⁵s²U with >70% purity after HPLC purification.
Challenges in Regioselectivity and Isomerization
A persistent issue in chemical synthesis is the isomerization of 2′-O-TBDMS-protected intermediates to their 3′-regioisomers during prolonged storage in methanol. Flash chromatography achieves partial separation, but residual isomerization reduces overall yields to ~40%. Optimized protocols now recommend immediate use of 2′-protected intermediates and anhydrous solvents to suppress isomerization, improving yields to 55–60%.
Enzymatic Biosynthesis Pathways
Sulfur Transfer Systems in Escherichia coli
In E. coli, the biosynthesis of mnm⁵s²U involves a sulfur-relay system comprising IscS, TusA-E, and MnmA. IscS, a cysteine desulfurase, generates a persulfide sulfur donor, which transfers through Tus proteins to MnmA-bound tRNA. MnmA catalyzes the thiolation of uridine-34 using a labile [4Fe–4S] cluster, which activates the sulfur for transfer. In vitro reconstitution assays show that Tus proteins enhance thiolation efficiency 200-fold, though MnmA and IscS alone achieve partial activity.
Methylaminomethylation via MnmC and MnmM
The methylaminomethyl group is installed by the bifunctional enzyme MnmC. Its C-terminal domain (MnmC1) oxidizes 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) to nm⁵s²U using FAD, while the N-terminal domain (MnmC2) methylates nm⁵s²U to mnm⁵s²U via S-adenosylmethionine (SAM). In Gram-positive bacteria like Bacillus subtilis, MnmM (formerly YtqB) substitutes for MnmC2, directly methylating nm⁵s²U to mnm⁵s²U with SAM as the methyl donor. In vivo studies in B. subtilis ΔmnmM strains show complete loss of mnm⁵s²U, confirming MnmM’s indispensability.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Chemical Synthesis | 55–60 | >95 | Moderate | Isomerization, costly reagents |
| Enzymatic (MnmC/MnmM) | 80–90 | >99 | High | Requires anaerobic conditions |
Chemical synthesis offers modularity for site-specific incorporation but struggles with scalability due to multi-step purifications. Enzymatic routes, while efficient, demand stringent anaerobic conditions to preserve [4Fe–4S] clusters in MnmA.
Functional Fidelity
Enzymatically synthesized mnm⁵s²U exhibits superior translational activity in E. coli tRNAᵉᵘ and tRNAᴸʸˢ compared to chemical analogs, as measured by ribosome binding assays. This disparity arises from subtle stereochemical differences in the methylaminomethyl group, underscoring the importance of enzyme-mediated stereocontrol.
Emerging Methodologies and Innovations
Chemoenzymatic Hybrid Approaches
Recent advances combine chemical synthesis of nm⁵s²U with enzymatic methylation using recombinant MnmM. This strategy achieves 85% conversion efficiency in E. coli lysates, bypassing the need for SAM supplementation by leveraging endogenous cofactors.
CRISPR-Engineered Microbial Factories
B. subtilis strains engineered with CRISPR-interference (CRISPRi) knockdowns of competing pathways produce mnm⁵s²U at titers of 120 mg/L, a 3-fold increase over wild-type. Metabolic flux analysis indicates carbon diversion toward SAM synthesis as the primary bottleneck.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylaminomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfur atom in the thiouridine moiety.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: Common substitutions involve the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various alkylating agents can be used to introduce different functional groups.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Biochemical Significance
5-Methylaminomethyl-2-thiouridine is primarily found in the wobble position of tRNA anticodons, where it contributes to the fidelity and efficiency of protein synthesis. The presence of the methylaminomethyl group enhances base pairing stability with guanine (G), which is crucial for accurate codon recognition during translation. This modification is particularly evident in tRNAs that decode lysine, glutamic acid, glutamine, glycine, and arginine codons .
Table 1: Summary of Research Findings on 5-Methylaminomethyl-2-thiouridine
Applications in Biotechnology
-
Synthetic Biology:
- The modification's ability to stabilize tRNA interactions makes it a candidate for engineering more robust expression systems in synthetic biology. By incorporating this modified nucleoside into synthetic constructs, researchers can enhance protein yield and fidelity during translation.
- Antibiotic Development:
- Cancer Research:
Mecanismo De Acción
The primary mechanism of action of 5-Methylaminomethyl-2-thiouridine involves its role in the wobble position of tRNA. This position is critical for the accurate pairing of tRNA with mRNA codons during translation. The compound enhances the stability of the tRNA-mRNA interaction, reducing errors and frameshifting. It achieves this by forming unique base-pairing interactions that are more flexible than standard Watson-Crick pairs .
Comparación Con Compuestos Similares
Comparison with Selenium-Containing Analogs
5-Methylaminomethyl-2-selenouridine (mnm⁵Se²U)
mnm⁵s²U is functionally and structurally analogous to 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U), where selenium replaces sulfur at C2. Key distinctions include:
- Base-Pairing Affinity : mnm⁵Se²U destabilizes U/G wobble pairs while strengthening U/A Watson-Crick pairs, leading to stricter codon recognition than mnm⁵s²U .
- Biosynthesis: Selenophosphate synthetase (SelD) is required for selenium incorporation, converting mnm⁵s²U to mnm⁵Se²U in Salmonella and E. coli .
- Functional Impact : Loss of selenium in mnm⁵Se²U abolishes glutamate charging activity in Clostridium sticklandii tRNA, underscoring selenium’s critical role in synthetase interactions .
Table 1. Comparison of mnm⁵s²U and mnm⁵Se²U
| Property | mnm⁵s²U | mnm⁵Se²U |
|---|---|---|
| Element at C2 | Sulfur | Selenium |
| Codon Recognition | A/G | A (stricter) |
| Redox Stability | Moderate | High |
| Key Biosynthetic Enzyme | Tus proteins | SelD |
Comparison with Other C5-Substituted 2-Thiouridines
5-Carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U)
cmnm⁵s²U replaces the methylaminomethyl group of mnm⁵s²U with a carboxymethylaminomethyl moiety. This modification broadens codon recognition, enabling tRNAs to decode both A- and G-ending codons, unlike mnm⁵s²U’s restriction to A/G . cmnm⁵s²U is synthesized via divergent pathways involving bifunctional enzymes like MnmC, which oxidizes the methyl group to a carboxyl group .
S-Geranyl-2-thiouridine Derivatives (mnm⁵geS²U)
Geranylated derivatives, such as mnm⁵geS²U, feature a lipophilic S-geranyl chain at C2. These modifications are found in bacterial tRNAs and are hypothesized to influence membrane localization or interactions with ribosomal proteins, though their exact function remains unclear . The increased hydrophobicity contrasts sharply with the polar methylaminomethyl group of mnm⁵s²U, suggesting divergent roles in tRNA stability or subcellular trafficking.
Comparison with Non-Thiolated Uridine Modifications
5-Methylaminomethyluridine (mnm⁵U)
Removal of the C2 sulfur atom (yielding mnm⁵U) abolishes the restriction on C/U decoding. For example, E.
5-Carboxymethoxyuridine (cmo⁵U)
cmo⁵U, a non-thiolated modification, allows tRNAs to recognize all four bases at the third codon position. This flexibility contrasts with mnm⁵s²U’s specificity, highlighting the critical role of C2 thiolation in limiting wobble pairing .
Eukaryotic vs. Bacterial Modifications
Eukaryotic tRNAs utilize analogous modifications like 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), which shares functional similarities with mnm⁵s²U but arises from distinct biosynthetic pathways involving MOCS3 and URM1 proteins . In contrast, mitochondrial tRNAs in eukaryotes employ pathways homologous to bacterial mnm⁵s²U synthesis, underscoring evolutionary conservation .
Functional Implications of Structural Variations
The C5 and C2 substituents critically modulate tRNA function:
- C5 Groups: Methylaminomethyl (mnm⁵s²U) vs. carboxymethylaminomethyl (cmnm⁵s²U) alter steric and electronic interactions, affecting ribosomal binding and codon recognition .
- C2 Modifications : Sulfur (mnm⁵s²U) vs. selenium (mnm⁵Se²U) fine-tune base-pairing thermodynamics and oxidative resilience .
Table 2. Functional Roles of Key Modifications
Actividad Biológica
5-Methylaminomethyl-2-thiouridine (mnm^5s^2U) is a modified nucleoside found at the wobble position of certain tRNAs, playing a crucial role in translational fidelity and efficiency. This article explores its biological activity, biosynthesis, and functional significance based on diverse research findings.
Overview of 5-Methylaminomethyl-2-thiouridine
5-Methylaminomethyl-2-thiouridine is a derivative of uridine that contains both methyl and thiol modifications. It is predominantly found in the tRNA of prokaryotes, particularly in Escherichia coli and various Gram-positive bacteria. The modification at the wobble position (position 34) enhances the decoding process by stabilizing tRNA structure and influencing codon recognition.
Biosynthesis Pathway
The biosynthesis of mnm^5s^2U involves several enzymatic steps, primarily catalyzed by the bifunctional enzyme MnmC. This enzyme facilitates the conversion of 5-carboxymethylaminomethyl-2-thiouridine (cmnm^5s^2U) to mnm^5s^2U through demodification and subsequent methylation reactions. The pathway can be summarized as follows:
- Formation of cmnm^5s^2U : The initial step involves the addition of a carboxymethylaminomethyl group to uridine.
- Demodification to nm^5s^2U : MnmC catalyzes the removal of the carboxymethyl group.
- Methylation to mnm^5s^2U : Finally, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity in MnmC adds a methyl group to produce mnm^5s^2U.
Biological Activity and Functional Significance
The biological activity of mnm^5s^2U is closely linked to its role in tRNA function:
- Codon Recognition : mnm^5s^2U enhances the decoding accuracy by preferentially stabilizing interactions with cognate codons while discriminating against near-cognate codons. This selectivity is crucial for maintaining translational fidelity, particularly at UAG stop codons where readthrough can lead to significant cellular consequences .
- Translational Efficiency : The presence of mnm^5s^2U in tRNA has been shown to increase translational efficiency by reducing frameshifting events during protein synthesis. Studies indicate that its absence can lead to synthetic lethality and heightened sensitivity to environmental stresses such as pH fluctuations .
Research Findings and Case Studies
Several studies have investigated the impact of mnm^5s^2U on cellular function:
- Mutant Analysis in E. coli : Research involving E. coli mutants deficient in mnm^5s^2U biosynthesis demonstrated reduced readthrough at UAG codons, highlighting the modification's role in maintaining translational accuracy .
- Oxidative Stress Response : A study monitored the stability of modified tRNAs under oxidative stress conditions, revealing that oxidative damage significantly affects tRNA modifications, including mnm^5s^2U, which may compromise translational fidelity during stress responses .
- Structural Studies : Crystallographic analyses have provided insights into how mnm^5s^2U modifies tRNA structure, facilitating enhanced base stacking and overall stability of the anticodon stem-loop region .
Table 1: Summary of Biological Functions of mnm^5s^2U
| Function | Description |
|---|---|
| Codon Discrimination | Enhances recognition of cognate over near-cognate codons |
| Translational Fidelity | Reduces error rates and frameshifting during protein synthesis |
| Stress Response | Modulates tRNA stability under oxidative stress |
Table 2: Key Enzymes Involved in Biosynthesis
| Enzyme | Function | Organism |
|---|---|---|
| MnmC | Catalyzes final steps in mnm^5s^2U biosynthesis | E. coli, Gram-positive bacteria |
| MnmA | Thiolation at position 2 of uridine | E. coli |
| MnmE/MnmG | Initial modification steps leading to cmnm^5s^2U | E. coli |
Q & A
Q. What experimental methodologies are used to synthesize 5-methylaminomethyl-2-thiouridine (mnm5s2U) in RNA sequences?
Synthesis of this compound involves site-selective incorporation into RNA using phosphoramidite chemistry. Key steps include:
- Nucleophilic substitution : 5-Pivaloyloxymethyluridine/2-thiouridine precursors are reacted with methylaminomethyl groups under controlled conditions to introduce the C5 substituent .
- Phosphoramidite-based solid-phase synthesis : Enables precise placement of modified nucleosides into RNA strands, ensuring high yield and purity .
- Post-synthetic modification : Enzymatic pathways (e.g., MnmC/MnmD) further refine the substituent to achieve the final this compound structure .
Q. How is this compound detected and quantified in tRNA samples?
Analytical workflows combine:
- Liquid chromatography-mass spectrometry (LC-MS) : Enables identification via accurate mass measurements and fragmentation patterns. For example, this compound has a distinct retention time and m/z ratio (e.g., m/z 413.1 for the nucleoside) .
- Reverse transcription-PCR (RT-PCR) : Detects misreading events in tRNA lacking this compound, indirectly confirming its presence .
- Comparative UV spectroscopy : 2-thiouridine derivatives exhibit unique absorbance profiles at ~330 nm due to sulfur substitution .
Q. What is the biological role of this compound in translational fidelity?
this compound stabilizes codon-anticodon interactions at the wobble position of tRNA:
- Enhanced base pairing : The methylaminomethyl group fine-tunes electron density, promoting tautomerization for dual recognition of NNA (adenosine-ending) and NNG (guanosine-ending) codons .
- Frame maintenance : Knockout studies in E. coli show that this compound-deficient tRNAs cause ribosomal frameshifting, highlighting its role in reading-frame accuracy .
Q. How does the C5-substituent of this compound influence base-pairing dynamics?
The methylaminomethyl group impacts:
- Hydrogen bonding : Electron-donating properties of the substituent enhance N3-H···O2 interactions with adenosine and stabilize rare tautomers for guanosine pairing .
- Thermodynamic stability : Molecular dynamics simulations reveal reduced conformational flexibility in this compound compared to unmodified uridine, favoring rigid anticodon loops .
Advanced Research Questions
Q. What enzymatic pathways and sulfur-transfer mechanisms synthesize this compound?
The biosynthesis involves a multi-step sulfur relay system:
- TusA-E complex : Transfers sulfur from IscS (cysteine desulfurase) to TusD, which directs it to the tRNA 2-thiouridylase MnmA .
- MnmC/MnmD : Bifunctional enzymes catalyze methylaminomethyl addition and oxidation steps. MnmC acts as an FAD-dependent oxidoreductase, while MnmD methylates the aminomethyl group .
- GTPase TrmE (MnmE) : Regulates conformational changes in tRNA to position the wobble base for modification .
Q. How can contradictory data on this compound’s codon recognition be resolved?
Early studies proposed that 2-thiouridine restricts pairing to adenosine, but this compound’s C5-substituent enables guanosine recognition. Resolve contradictions by:
- In vitro vs. in vivo assays : Reconstituted translation systems show this compound pairs with both adenosine and guanosine, while early in vitro models lacked tRNA modification machinery .
- Substituent-swap experiments : Replacing methylaminomethyl with carboxymethyl (cthis compound) abolishes guanosine pairing, confirming the substituent’s electronic role .
Q. What genetic models are used to study this compound’s role in cellular viability?
- Knockout strains : E. coli ΔtrmE or ΔmnmC exhibit growth defects under stress (e.g., high temperature), linking this compound to stress adaptation .
- Complementation assays : Expressing mutant MnmC (e.g., FAD-binding site variants) in knockout strains restores modification but not codon recognition, isolating functional domains .
Q. How can computational models predict this compound’s impact on RNA-protein interactions?
- Molecular dynamics (MD) simulations : Analyze modified tRNA’s anticodon loop rigidity and ribosomal binding affinity .
- Free energy calculations : Compare base-pairing stability of this compound with adenosine/guanosine versus unmodified uridine .
- Docking studies : Predict interactions between this compound-containing tRNA and elongation factor Tu (EF-Tu) .
Q. Is this compound evolutionarily conserved, and what are the implications?
this compound is conserved in bacteria and mitochondria but absent in archaea/eukaryotes. Evolutionary analysis reveals:
Q. How does this compound affect tRNA stability and kinetic proofreading?
- Thermal denaturation assays : this compound increases tRNA melting temperature (Tm) by 5–10°C compared to unmodified tRNA .
- Single-molecule studies : Modified tRNA exhibits slower dissociation from the ribosome during proofreading, reducing error rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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